4-Tert-butylpiperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)7-4-5-10-8(11)6-7/h7H,4-6H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAYVLDBIHEGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Piperidinone and δ Lactam Chemical Space
4-Tert-butylpiperidin-2-one belongs to the class of piperidinones, which are saturated six-membered heterocyclic compounds containing a ketone group on the ring. Specifically, it is a piperidin-2-one, also known as a delta-lactam (δ-lactam). This nomenclature indicates that the carbonyl group is at the second position relative to the nitrogen atom, forming a cyclic amide within the six-membered ring.
The piperidine (B6355638) ring is a prevalent structural motif in a vast number of natural products, particularly alkaloids, and is a key component in many pharmaceuticals. researchgate.netmdpi.comucl.ac.uk Consequently, methods for the synthesis of substituted piperidines and their derivatives are a significant focus of modern organic chemistry. mdpi.com The introduction of a carbonyl group to form a piperidin-2-one, or δ-lactam, creates a versatile functional handle that can be further modified, making these compounds valuable intermediates in synthetic chemistry. ucl.ac.uk
The defining feature of this compound is the bulky tert-butyl group at the C4 position of the piperidinone ring. This substituent plays a crucial role in the molecule's conformational behavior. Due to its steric demand, the tert-butyl group preferentially occupies an equatorial position on the cyclohexane-like chair conformation of the piperidine ring. This "locks" the conformation of the ring, which is a highly useful feature in stereoselective synthesis and conformational analysis studies. By restricting the conformational flexibility of the ring, chemists can achieve greater control over the stereochemical outcome of reactions at other positions on the ring.
Significance of Cyclic Amide Architectures in Organic Synthesis
Cyclic amides, known as lactams, are cornerstone structures in organic and medicinal chemistry. rsc.org The amide bond itself is one of the most fundamental linkages in biochemistry, forming the backbone of peptides and proteins, and is found in over half of all compounds listed in medicinal chemistry patents. rsc.org The incorporation of an amide into a cyclic structure, as seen in lactams, imparts specific chemical properties and three-dimensional shapes that are of great synthetic utility.
Lactams, including the δ-lactam structure of 4-tert-butylpiperidin-2-one, are important for several reasons:
Synthetic Intermediates: They are stable, yet reactive, intermediates. The amide bond can be hydrolyzed to an amino acid, or the carbonyl group and the adjacent C-N bond can be subjected to various transformations. For instance, the Beckmann rearrangement of cyclic oximes is a classic and powerful method for synthesizing lactams, effectively inserting a nitrogen atom into a carbon ring. pulsus.com
Structural Scaffolds: The rigid, cyclic framework of lactams serves as a scaffold upon which to build more complex molecular architectures. This is particularly true for drug discovery, where the piperidinone core is found in numerous biologically active compounds. ucl.ac.uk
Conformational Control: As mentioned previously, the cyclic nature of lactams restricts bond rotation, leading to more defined molecular shapes compared to their linear counterparts. This conformational rigidity is essential for designing molecules that can bind selectively to biological targets like enzymes or receptors. The strategic placement of substituents, such as the tert-butyl group in this compound, further enhances this control.
The development of sustainable and efficient methods for creating amide bonds and synthesizing lactams is an active area of research, with biocatalytic and novel chemical methods continuously emerging to meet the demands of the pharmaceutical and chemical industries. rsc.org
Current Research Trends and Challenges Pertaining to Substituted Piperidin 2 Ones
Strategies for Stereoselective Synthesis of Piperidin-2-one Systems
The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated methods for the stereoselective synthesis of piperidin-2-one derivatives. These strategies aim to control the three-dimensional arrangement of atoms, which is critical for biological activity.
Enantioselective and Diastereoselective Approaches
Enantioselective and diastereoselective syntheses are fundamental in creating specific stereoisomers of piperidin-2-ones. A notable approach involves the use of chiral auxiliaries to guide the stereochemical outcome of reactions. For instance, the conjugate addition of organocuprates to chiral α,β-unsaturated esters derived from Garner's aldehyde has been employed for the diastereoselective synthesis of 4-substituted-3-aminopiperidin-2-ones. researchgate.net This method allows for the creation of six-membered lactam-bridged dipeptides with high diastereoselectivity. researchgate.net
Another powerful strategy is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step. A four-component reaction has been developed for the highly diastereoselective synthesis of polysubstituted piperidin-2-ones containing three or even four stereogenic centers. researchgate.netresearchgate.net This method utilizes a Michael-Mannich cascade reaction of Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) to produce pyridinium-substituted piperidin-2-ones as single diastereomers. hse.ruosi.lv
The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives can also be achieved starting from 2-pyridone. znaturforsch.com N-galactosylation followed by O-silylation and subsequent nucleophilic addition of organometallic reagents proceeds with high regio- and stereoselectivity at the 4-position. znaturforsch.com Further functionalization at the 3-position can be achieved by reacting the amide enolates with electrophiles. znaturforsch.com
| Method | Key Features | Stereoselectivity | Reference |
|---|---|---|---|
| Conjugate addition to chiral α,β-unsaturated esters | Diastereoselective synthesis of 4-substituted-3-aminopiperidin-2-ones. | High diastereoselectivity. | researchgate.net |
| Four-component Michael-Mannich cascade | Synthesis of polysubstituted piperidin-2-ones with three or four stereocenters. | Highly diastereoselective, single diastereomer formed. | researchgate.netresearchgate.nethse.ruosi.lv |
| N-galactosylation of 2-pyridone | Stereoselective synthesis of 3- and 3,4-disubstituted piperidin-2-ones. | High regio- and stereoselectivity. | znaturforsch.com |
Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of piperidin-2-ones. Various metals, including copper, rhodium, and palladium, have been successfully employed to catalyze reactions that generate chiral piperidinone structures with high enantioselectivity.
A copper(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones provides a highly diastereoselective route to 4-hydroxypiperidin-2-ones. acs.org This methodology can be combined with proline-catalyzed asymmetric Mannich reactions to access enantiomerically enriched and more highly functionalized piperidin-2-ones. acs.org Nickel-catalyzed reductive coupling has also been explored for the synthesis of chiral 3-piperidin-2-ones. researchgate.net
Rhodium-catalyzed asymmetric reductive Heck reactions of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. researchgate.net These intermediates can be further converted to enantioenriched 3-piperidines. researchgate.net Furthermore, a rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate, where two components are linked by a cleavable tether, provides access to polysubstituted piperidinol scaffolds with high enantioselectivity. nih.gov Subsequent hydrogenation and reductive amination can then yield functionalized piperidines. nih.gov
Palladium catalysis has been utilized in the asymmetric synthesis of piperidin-2-ones as well. For example, Pd-catalyzed decarboxylative allylic alkylation of racemic piperazin-2-ones can lead to piperazin-2-ones with a C3-quaternary stereocenter in high enantioselectivity. nih.govacs.org
| Catalyst System | Reaction Type | Product | Key Features | Reference |
|---|---|---|---|---|
| Cu(I)/DPPF | Reductive Aldol Cyclization | 4-Hydroxypiperidin-2-ones | Highly diastereoselective. | acs.org |
| Ni | Reductive Coupling | Chiral 3-Piperidin-2-ones | Access to chiral lactams. | researchgate.net |
| Rh(I) | [2+2+2] Cycloaddition | Polysubstituted Piperidinols | High enantioselectivity, access to functionalized piperidines. | nih.gov |
| Pd | Decarboxylative Allylic Alkylation | Piperazin-2-ones with C3-quaternary stereocenter | High enantioselectivity. | nih.govacs.org |
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Chiral small organic molecules are used to catalyze reactions, often with high enantioselectivity and under mild conditions.
One notable example is the organocatalytic aza-Michael/Michael cyclization cascade reaction. The use of a squaramide catalyst enables the asymmetric reaction of 3-methyleneindolinones with α,β-substituted acylamides to produce spiro-oxindole piperidin-2-one derivatives. acs.org This reaction generates three stereogenic centers, including a quaternary carbon, in high yield and with excellent stereoselectivities. acs.org
Another innovative organocatalytic approach involves a one-pot, two-step asymmetric synthesis of spirocyclic piperidones. mdpi.com This sequence utilizes a Wolff rearrangement–amidation–Michael–hemiaminalization cascade involving a cyclic 2-diazo-1,3-diketone, a primary amine, and an α,β-unsaturated aldehyde. mdpi.com This method allows for the synthesis of optically active spirocyclic piperidones with up to three stereogenic centers in good yields and with high enantioselectivities. mdpi.com
Cascade Reactions and Cycloaddition Pathways
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are particularly valuable for the rapid construction of complex molecular architectures like the piperidin-2-one ring system.
An organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of diverse substituted 2-piperidinones from simple starting materials like inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. researchgate.net This mild protocol demonstrates excellent chemoselectivity and tolerates a wide range of functional groups. researchgate.net
Copper(I)-catalyzed reductive aldol cyclizations of α,β-unsaturated amides with ketones represent another effective cascade approach to afford highly substituted 4-hydroxypiperidin-2-ones with high diastereoselectivity. acs.org Furthermore, four-component reactions involving a Michael-Mannich cascade have proven to be a powerful tool for the diastereoselective synthesis of complex piperidin-2-one structures bearing multiple stereocenters. hse.ru
Cycloaddition reactions are also prominent in the synthesis of piperidin-2-one frameworks. For instance, an organocatalytic aza-Michael/Michael cyclization cascade has been successfully employed to synthesize spiro-oxindole piperidin-2-one derivatives with high stereoselectivity. acs.org Intramolecular [2+2] photocycloaddition of dienes can lead to bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. researchgate.net
Green Chemistry Principles in Piperidin-2-one Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of safer solvents, reducing waste, and improving energy efficiency.
Solvent-Free and Aqueous Reaction Media
A significant advancement in green chemistry is the development of synthetic protocols that operate under solvent-free conditions or in aqueous media. These approaches reduce the reliance on volatile and often toxic organic solvents.
A novel protocol for the synthesis of various pyridin-2-ones has been developed through a solvent-free cascade reaction of 2-cyanoacetamides, different ketones, and acetone. rsc.org This multicomponent reaction proceeds with good to excellent yields and offers advantages such as the absence of a solvent, simple operation, and high product yields. rsc.org Another example of a solvent-free approach is a one-pot Mannich synthesis of methylpiperidinyl phenols and methylphenylmorpholinyl phenols. arkat-usa.org
The use of aqueous media is another key aspect of green synthesis. A method for preparing 2-piperidone (B129406) (valerolactam) involves a rearrangement reaction in an alkaline aqueous solution, which is a more environmentally friendly alternative to traditional methods that use strong acids like fuming sulfuric acid or chlorosulfonic acid. google.com Additionally, the synthesis of piperidin-4-one derivatives has been achieved using a deep eutectic solvent (DES) composed of glucose and urea, which is an inexpensive and effective green reaction medium. asianpubs.orgresearchgate.net
Atom-Economical Transformations
Atom economy is a principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product. google.com In the context of synthesizing piperidine derivatives, this often involves addition reactions and multicomponent reactions (MCRs) that construct the heterocyclic ring in a single, convergent step. mdpi.com
One notable atom-economical approach is the double aza-Michael reaction for the synthesis of 2-substituted 4-piperidones. acs.org This method utilizes divinyl ketones and a chiral amine to construct the piperidone core in a concise and high-yielding manner. acs.org Another example is the Petasis Borono-Mannich (PBM) reaction, a multicomponent reaction that couples an amine, a carbonyl compound, and a boronic acid or ester to form substituted amines. mdpi.com This reaction is highly valued for its operational simplicity and the ability to generate molecular diversity efficiently. mdpi.com
The development of catalytic processes for the reduction of pyridines is another significant area of atom-economical synthesis. google.com While the asymmetric reduction of pyridines to chiral piperidines has been challenging, recent advances have focused on using catalysts to facilitate this transformation with high efficiency. google.com
| Reaction Type | Key Features | Reference |
| Double aza-Michael Reaction | Concise, high-yielding synthesis of 2-substituted 4-piperidones. | acs.org |
| Petasis Borono-Mannich Reaction | Multicomponent reaction for the efficient synthesis of substituted amines. | mdpi.com |
| Catalytic Pyridine Reduction | Direct and atom-economical route to piperidines. | google.com |
Catalytic Protocols for Reduced Waste Generation
Catalytic methods are central to reducing waste in chemical synthesis by enabling reactions to proceed with high selectivity and under milder conditions, often with lower quantities of reagents. The use of catalysts can significantly diminish the generation of byproducts and simplify purification processes.
In the synthesis of piperidine derivatives, various catalytic systems have been developed. For instance, tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) has been employed as a catalyst for the one-pot, diastereoselective synthesis of functionalized piperidines from aromatic aldehydes, amines, and acetoacetic esters. researchgate.net This protocol is noted for its mild conditions and efficiency. researchgate.net Similarly, piperidine itself, in combination with iodine, can act as a dual catalyst system for the one-pot, three-component synthesis of coumarin-3-carboxamides, highlighting a metal-free and clean reaction pathway. mdpi.com
The challenge of waste generation is also being addressed in peptide synthesis, where the deprotection of the Fmoc group traditionally uses 20% piperidine in dimethylformamide (DMF), both of which are not sustainable. nih.gov Research into greener alternatives is ongoing to mitigate the environmental impact of such processes. nih.gov Furthermore, 4,4′-trimethylenedipiperidine is being explored as a safer and greener alternative to piperidine as a catalyst in certain organic reactions. researchgate.net
| Catalyst System | Reaction Type | Advantages | Reference |
| B(C6F5)3 | One-pot synthesis of functionalized piperidines | Mild conditions, high efficiency | researchgate.net |
| Piperidine-Iodine | One-pot synthesis of coumarin-3-carboxamides | Metal-free, clean reaction | mdpi.com |
| 4,4′-Trimethylenedipiperidine | General organocatalysis | Safer, greener alternative to piperidine | researchgate.net |
Electrochemical Synthetic Approaches to Piperidine Derivatives
Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering a green alternative to conventional methods by often eliminating the need for harsh reagents and reducing waste. researchgate.net Electrochemical methods can be applied to the synthesis of piperidine derivatives through various strategies, including reductive cyclizations and C-H functionalization.
One prominent example is the electroreductive cyclization of imines with terminal dihaloalkanes. researchgate.netnih.gov This method allows for the synthesis of piperidine and pyrrolidine (B122466) derivatives in a single step from readily available starting materials. researchgate.netnih.gov The use of a flow microreactor can enhance the efficiency of this process due to the large specific surface area, leading to good yields and the potential for preparative scale synthesis. researchgate.netnih.gov
Anodic oxidation provides another electrochemical route to piperidine derivatives. For instance, the anodic α-methoxylation of N-formylpiperidine in a microfluidic electrolysis cell is an efficient and scalable method to produce a key intermediate for further functionalization. nih.gov This intermediate can then be used in carbon-carbon bond-forming reactions to introduce substituents at the 2-position of the piperidine ring. nih.gov
| Electrochemical Method | Substrates | Key Features | Reference |
| Electroreductive Cyclization | Imines, terminal dihaloalkanes | Single-step synthesis, good yields, preparative scale potential with flow microreactors. | researchgate.netnih.gov |
| Anodic α-Methoxylation | N-formylpiperidine | Efficient and scalable, provides intermediate for C2-functionalization. | nih.gov |
Novel Annulation and Cyclization Reactions for Six-Membered Lactams
The construction of six-membered lactams, a core structure in many biologically active compounds, is a significant goal in organic synthesis. Novel annulation and cyclization reactions are continuously being developed to access these important heterocycles with greater efficiency and control.
One innovative approach involves a catalyst-controlled regiodivergent intramolecular aryl-aminoalkylation of alkenes, which can selectively produce either five-membered indolinones or six-membered dihydroquinolinones from the same starting materials. rsc.org This method highlights the power of catalyst choice in directing reaction pathways. Another strategy is the ligand-free Pd-catalyzed C–H activation/[5 + 1] cyclization carbonylation, which utilizes ClCF2COONa as a carbonyl source to construct six-membered lactam and lactone structures. acs.org This protocol is advantageous for its mild reaction conditions and broad substrate scope. acs.org
Photoenzymatic methods are also being explored for challenging radical cyclizations to form lactams. nih.gov By using flavin-dependent 'ene'-reductases, it is possible to achieve high product selectivity in the formation of γ, δ, and ε-lactams, overcoming issues of competing hydrodehalogenation that can occur in traditional radical cyclizations of α-haloamides. nih.gov Furthermore, domino reactions, such as the Michael addition/cyclization of vinyl selenone with substituted amides, provide an efficient route to γ-lactams. scilit.com
| Reaction Type | Key Features | Products | Reference |
| Catalyst-Controlled Regiodivergent Cyclization | Selective formation of 5- or 6-membered rings based on catalyst. | Indolinones or Dihydroquinolinones | rsc.org |
| Pd-Catalyzed C–H Activation/[5 + 1] Cyclization Carbonylation | Ligand-free, mild conditions, broad scope. | Benzopyranones and Phenanthridinones | acs.org |
| Photoenzymatic Radical Cyclization | High product selectivity, overcomes competing side reactions. | γ, δ, and ε-Lactams | nih.gov |
| Domino Michael Addition/Cyclization | Efficient one-pot synthesis. | γ-Lactams | scilit.com |
Functionalization and Derivatization Strategies for the Piperidin-2-one Core
The functionalization and derivatization of the piperidin-2-one core are crucial for creating diverse molecular architectures with a wide range of biological activities. These strategies often focus on achieving high regio- and stereoselectivity.
Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been effectively used for the site-selective functionalization of piperidines. nih.gov The choice of catalyst and the nature of the nitrogen protecting group can direct the functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.gov For example, using specific chiral dirhodium catalysts, it is possible to achieve C2-functionalization of N-Boc-piperidine or N-brosyl-piperidine. nih.gov C4-functionalization can be achieved with N-α-oxoarylacetyl-piperidines in combination with a different rhodium catalyst, while C3-substituted analogues can be prepared indirectly through cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov
Photocatalysis offers another powerful tool for the regioselective functionalization of saturated N-heterocycles. acs.org A flavin-based photocatalyst can be used for the regiodivergent functionalization of piperidines at either the α- or β-position, depending on the choice of base. acs.org This method proceeds through a common t-butyl carbamate (B1207046) (Boc)-stabilized iminium ion intermediate. acs.org
The derivatization of the piperidin-2-one skeleton can also be achieved through various other reactions. For instance, the amide nitrogen can be subjected to N-allylation, and the heterocyclic ring can be opened under reductive conditions. researchgate.net Furthermore, stepwise dearomative functionalization of pyridines provides a pathway to highly decorated piperidine derivatives, addressing the challenge of accessing these complex structures directly. researchgate.net
| Functionalization Strategy | Position(s) Functionalized | Key Reagents/Catalysts | Reference |
| Rhodium-Catalyzed C-H Insertion | C2, C3, C4 | Chiral dirhodium catalysts, donor/acceptor carbenes | nih.gov |
| Photocatalytic Oxidation | α or β | Flavin-based photocatalyst, base | acs.org |
| N-Allylation | Amide Nitrogen | Allylating agents | researchgate.net |
| Dearomative Functionalization | Multiple | Various reagents for stepwise functionalization | researchgate.net |
Analysis of Ring Conformations (e.g., Chair, Half-Chair, Twisted Forms)
There is a significant lack of specific studies in the searched scientific literature that analyze the ring conformations of this compound. In related six-membered heterocyclic systems, such as N-trifluoroacetyl-2-methoxy-4-t-butylpiperidine, the trans isomers have been observed to adopt chair conformations. researchgate.net For chiral lactams with a six-membered ring, a half-chair conformation has also been described. lsu.edu However, without direct experimental evidence for this compound, it is not possible to definitively state its preferred conformation or the relative energies of potential chair, half-chair, or twisted forms.
Influence of the Tert-butyl Substituent on Ring Dynamics and Stability
The tert-butyl group is well-known for its significant steric bulk, which typically "locks" the conformation of a six-membered ring to avoid unfavorable steric interactions. In many cyclohexane (B81311) and piperidine derivatives, a tert-butyl group strongly prefers an equatorial position to minimize 1,3-diaxial interactions. This conformational locking is a common strategy in synthetic chemistry to control the stereochemistry of a molecule. nih.gov
Intermolecular Interactions and Crystal Engineering
No specific X-ray crystallographic data for this compound was found in the provided search results. Therefore, a detailed analysis of its crystal packing and intermolecular interactions is not possible.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. It is widely applied for structural elucidation by predicting molecular geometries, vibrational frequencies, and electronic properties. For piperidin-2-one derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are executed to explore geometric parameters.
The primary application of DFT in this context is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretically calculated values can then be compared with experimental data, typically from X-ray crystallography, to validate the computational model and confirm the molecular structure. For instance, studies on substituted piperidin-4-one have shown good agreement between DFT-calculated geometries and those determined experimentally.
| Parameter | Calculated Value | Experimental Value (X-ray) | Difference |
|---|---|---|---|
| N1-C2 Bond Length (Å) | 1.355 | 1.350 | +0.005 |
| C2-C3 Bond Length (Å) | 1.520 | 1.515 | +0.005 |
| C4-C5 Bond Length (Å) | 1.535 | 1.532 | +0.003 |
| N1-C6 Bond Length (Å) | 1.470 | 1.468 | +0.002 |
| C2-N1-C6 Bond Angle (°) | 120.5 | 120.2 | +0.3 |
| N1-C2-C3 Bond Angle (°) | 118.0 | 117.8 | +0.2 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT calculations are excellent for determining static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, offering a view of the molecule's conformational landscape. This is particularly important for flexible molecules like this compound, where the piperidin-2-one ring can adopt various conformations, such as the chair, boat, and twist-boat forms.
MD simulations can be used to explore the different conformations accessible to the molecule at a given temperature and to determine their relative stabilities and the energy barriers for interconversion. For piperidine-based compounds, MD simulations have been employed to understand how they interact with biological targets by revealing the crucial amino acid residues involved in binding. The simulation trajectory provides thousands of "snapshots" of the molecule's structure over time, which can be analyzed to identify the most populated conformational states.
The bulky tert-butyl group at the C4 position of this compound is expected to have a significant influence on the ring's conformational preferences, likely favoring a chair conformation where this large substituent occupies an equatorial position to minimize steric hindrance. MD simulations can quantify this preference and explore the possibility of other, less stable conformers that might exist in equilibrium.
| Conformer | Key Feature | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Chair (Equatorial t-Bu) | Lowest energy, minimal steric strain | 0.00 | >99 |
| Chair (Axial t-Bu) | High steric strain from 1,3-diaxial interactions | ~5.5 | <0.1 |
| Twist-Boat | Intermediate energy conformer | ~6.0 | <0.1 |
| Boat | Higher energy, eclipsing interactions | ~7.0 | <0.1 |
Investigation of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest-energy path from reactants to products. This path includes the transition state, which is the structure corresponding to the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.
For a molecule like this compound, computational methods can be used to study various reactions, such as its synthesis, degradation, or functionalization. Automated potential energy surface exploration can generate a network of possible reactions, identifying reactants, products, and the transition states that connect them. Techniques like the Nudged Elastic Band (NEB) or the dimer method are specifically designed to locate the precise geometry and energy of transition states.
For example, theoretical studies could be performed to understand the mechanism of amide hydrolysis of the lactam ring in this compound under acidic or basic conditions. Such a study would involve calculating the structures and energies of the reactants, any intermediates, the transition states for each step, and the final products. This provides a detailed, step-by-step description of the reaction mechanism that can be difficult to obtain through experimental means alone.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| Transition State (TS1) | Energy barrier for the first step | +15.2 |
| Intermediate | Metastable species formed after TS1 | -5.8 |
| Transition State (TS2) | Energy barrier for the second step | +10.4 |
| Products | Final materials | -12.1 |
Modeling of Noncovalent Interactions within Piperidin-2-one Derivatives
Noncovalent interactions (NCIs) are critical in determining the supramolecular structure of molecules in the solid state, influencing properties like crystal packing, melting point, and solubility. These interactions, which include hydrogen bonds, van der Waals forces, and C-H···π interactions, can be effectively modeled using computational methods. For piperidin-2-one derivatives, the amide group (–CONH–) is a prominent site for strong N–H···O hydrogen bonding, which often dictates the primary packing motif in the crystal lattice.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 53.3 | Van der Waals interactions between hydrogen atoms |
| H···C/C···H | 19.1 | Interactions involving carbon and hydrogen atoms |
| H···F/F···H | 15.7 | Hydrogen bonding and other contacts involving fluorine |
| H···O/O···H | 7.7 | Hydrogen bonding involving oxygen |
| Other | 4.2 | Minor contributions from other contact types |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in the molecule.
The ¹H NMR spectrum reveals the chemical environment of each proton. The bulky tert-butyl group gives rise to a prominent singlet signal in the upfield region, typically around 0.9-1.0 ppm, integrating to nine protons. The protons on the piperidinone ring appear as more complex multiplets. The proton at the C4 position, adjacent to the tert-butyl group, would be expected to appear as a multiplet. The methylene protons at C3, C5, and C6 will show distinct signals, often with complex splitting due to coupling with adjacent protons. The amide proton (N-H) typically appears as a broad singlet in the downfield region.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon (C2) of the lactam is characteristically deshielded, appearing far downfield (e.g., >170 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group will have distinct signals. The carbons of the piperidine (B6355638) ring (C3, C4, C5, C6) will appear in the aliphatic region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Tert-butylpiperidin-2-one
| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N-H | 6.0 - 8.0 (broad s) | - |
| C=O (C2) | - | 170 - 175 |
| CH₂ (C3) | 2.2 - 2.5 (m) | 30 - 40 |
| CH (C4) | 1.8 - 2.1 (m) | 40 - 50 |
| CH₂ (C5) | 1.5 - 1.8 (m) | 25 - 35 |
| CH₂ (C6) | 3.0 - 3.4 (m) | 40 - 50 |
| C(CH₃)₃ (quat) | - | 30 - 35 |
| C(CH₃)₃ | 0.9 - 1.0 (s) | 25 - 30 |
Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other conditions.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the proton at C4 with its neighbors on C3 and C5, and the C3 protons with the C4 proton. sdsu.edu This allows for the mapping of the proton network along the piperidine ring backbone. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu This is a highly sensitive method for assigning carbon resonances based on their known proton assignments. columbia.edu For instance, the proton signal assigned to C4-H would show a cross-peak to the ¹³C signal of the C4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com It is exceptionally powerful for identifying connectivity around quaternary carbons. In this molecule, an HMBC spectrum would show a correlation between the nine equivalent protons of the tert-butyl group and both the C4 carbon and the quaternary carbon of the tert-butyl group itself. youtube.com Furthermore, correlations from the C6 protons to the C2 carbonyl carbon would confirm the lactam structure.
While solution-state NMR provides information on molecules tumbling freely, solid-state NMR (ssNMR) characterizes molecules in their solid, crystalline, or amorphous forms. nih.govox.ac.uk This technique can distinguish between different polymorphs (crystal forms) of the same compound, which may have different physical properties. For this compound, ssNMR could provide insights into crystal packing effects on the molecular conformation and identify the presence of multiple molecules in the asymmetric unit of the crystal lattice. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples. researchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying key functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by characteristic absorptions. A strong, sharp absorption band corresponding to the C=O stretch of the secondary amide (lactam), known as the Amide I band, is expected in the region of 1640-1680 cm⁻¹. The N-H stretching vibration typically appears as a distinct band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic ring and the tert-butyl group are observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy also detects these vibrations, though the relative intensities of the signals differ from IR. The C=O stretch is also observable in the Raman spectrum. Non-polar bonds, such as the C-C bonds of the tert-butyl group, often give stronger Raman signals than IR signals, providing complementary information. chemicalbook.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | IR | 3200 - 3400 | Medium |
| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong |
| C=O Stretch (Amide I) | IR, Raman | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | IR | 1510 - 1570 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. libretexts.org
For this compound (C₉H₁₇NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its monoisotopic mass. Upon ionization, the molecular ion can undergo fragmentation. libretexts.org A very common and prominent fragmentation pathway for this molecule would be the loss of the tert-butyl group (mass of 57 Da) via alpha-cleavage, leading to a stable fragment ion [M-57]⁺. nih.gov Other fragmentations could involve the cleavage of the piperidinone ring, leading to smaller charged fragments that provide further structural confirmation.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 155 | [M]⁺ | Molecular Ion |
| 98 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of this compound, one can obtain a detailed electron density map, which is then used to build an atomic model of the molecule. units.it
This technique provides precise measurements of:
Bond lengths, bond angles, and torsion angles: Confirming the molecular geometry.
Conformation: Determining the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat). It is highly probable that the ring adopts a chair conformation with the bulky tert-butyl group in the sterically favored equatorial position to minimize 1,3-diaxial interactions.
Intermolecular interactions: Revealing how molecules are arranged in the crystal lattice, including details of hydrogen bonding involving the N-H and C=O groups, which dictates the solid-state packing. researchgate.net
Absolute stereochemistry: If a chiral derivative were synthesized, crystallography could unambiguously determine its absolute configuration.
The crystallographic data, including unit cell dimensions, space group, and atomic coordinates, represent the gold standard for structural characterization in the solid phase. mdpi.com
Reactivity and Reaction Mechanisms of 4 Tert Butylpiperidin 2 One
Ring-Opening and Ring-Closing Reactions
The piperidinone ring is susceptible to opening under certain conditions. For instance, the formation of an N-acyliminium salt can be followed by the opening of the lactam ring, indicating a pathway for ring cleavage. semanticscholar.org This reactivity is crucial for transformations that require the modification of the core piperidine (B6355638) structure.
Conversely, the synthesis of the piperidinone ring itself is a key reaction. One common method involves the reaction of an amine, such as 2-methylpropan-2-amine, with 5-chloropentanoyl chloride. rsc.org This ring-closing reaction establishes the central lactam structure.
Nucleophilic and Electrophilic Transformations
The lactam moiety of 4-tert-butylpiperidin-2-one contains both nucleophilic and electrophilic centers, allowing for a variety of transformations. The nitrogen atom, after deprotonation, can act as a nucleophile. For example, the enolate of the lactam can be generated and subsequently reacted with electrophiles. whiterose.ac.uk
Electrophilic transformations often target the nitrogen atom. For instance, N-alkylation can be achieved through nucleophilic substitution reactions. One notable transformation is the de-tert-butylation of N-tert-butyl amides, which can be achieved using a catalytic amount of copper(II) triflate (Cu(OTf)₂). bath.ac.uk This reaction is significant as it allows for the removal of the tert-butyl group under mild conditions, which is often used as a protecting group. bath.ac.uk However, the deprotection of N-(tert-butyl)piperidin-2-one itself does not readily occur under these conditions, even with heating. bath.ac.ukresearchgate.net
The carbonyl group of the lactam is also a site for nucleophilic attack, although this is less commonly exploited for simple additions. More complex transformations, such as those involving the formation of intermediates for coupling reactions, are prevalent. For instance, this compound derivatives can be key intermediates in the synthesis of more complex heterocyclic systems.
Stereochemical Control in Reactivity
The tert-butyl group at the 4-position plays a significant role in directing the stereochemistry of reactions. This bulky substituent creates a steric bias, influencing the approach of reagents and favoring the formation of specific stereoisomers. For example, in the alkylation of the corresponding lactam enolate, the electrophile is directed to the face opposite the bulky substituent to minimize steric interactions. whiterose.ac.uk This principle of stereochemical control is fundamental in asymmetric synthesis, allowing for the preparation of enantiomerically enriched products.
Mechanistic Investigations of Functionalization Reactions
Mechanistic studies provide insight into the pathways of reactions involving this compound and its derivatives. For example, the copper-catalyzed de-tert-butylation of amides is proposed to proceed through a mechanism driven by the release of isobutylene (B52900) and is first order in the catalyst. bath.ac.uk
In other functionalization reactions, mechanistic investigations have pointed towards radical-mediated processes. For instance, some C-H amination reactions have been shown to potentially proceed via a radical-mediated hydrogen atom abstraction, which contrasts with known closed-shell Lewis acid-catalyzed processes. mit.edu
The table below summarizes some of the key reactions involving this compound and its derivatives, highlighting the conditions and outcomes.
| Reaction Type | Reactants | Reagents and Conditions | Product | Yield | Reference |
| Synthesis | 2-methylpropan-2-amine, 5-chloropentanoyl chloride | Flash column chromatography | 1-(t-butyl)piperidin-2-one | 73% | rsc.org |
| Enolate Alkylation | 4(R)-1-(Phenylmethyl)-4-tert-butylpiperidin-2-one | Deprotonation followed by electrophilic quench | 3-methyl-4-phenyl lactam | Good | whiterose.ac.uk |
| De-tert-butylation | N-tert-butyl-N-isopropylbenzamides | 5 mol% Cu(OTf)₂, CH₂Cl₂ or 1,4-dioxane, rt, 18 h | Secondary amides | High | bath.ac.uk |
| Nucleophilic Substitution | tert-butyl piperidin-4-ylcarbamate, pivalic acid | EDC, HOBt, DIPEA, CH₂Cl₂ | tert-Butyl (1-pivaloylpiperidin-4-yl)carbamate | 98% | nih.gov |
Applications in Advanced Chemical Synthesis and Ligand Design
A Versatile Synthetic Building Block for Complex Molecules
The inherent structural features of 4-tert-butylpiperidin-2-one make it an attractive starting point for the synthesis of intricate molecular architectures. The piperidone core is a common motif in a vast array of bioactive natural products and pharmaceutical agents. The presence of the tert-butyl group at the 4-position introduces a significant steric bias, which can be strategically exploited to control the stereochemical outcome of subsequent reactions. This control is crucial in the synthesis of complex molecules where precise three-dimensional arrangement of atoms is paramount for biological activity.
While direct examples of its use in the total synthesis of specific complex natural products are not extensively documented in readily available literature, the principle of using substituted piperidones as chiral building blocks is well-established. For instance, various 2-piperidone (B129406) derivatives serve as key chiral synthons for the construction of 3-piperidinol alkaloids. nih.govelsevierpure.com These approaches often involve the stereoselective introduction of substituents onto the piperidone ring, leveraging existing chirality or inducing new stereocenters. The tert-butyl group in this compound can act as a powerful stereodirecting group, guiding incoming reagents to the opposite face of the ring, thus ensuring high diastereoselectivity in alkylation, reduction, and other modification reactions.
The strategic placement of the bulky tert-butyl group can also influence the conformational preference of the piperidine (B6355638) ring, locking it into a more defined chair or boat conformation. This conformational rigidity can be transmitted through several bond lengths, impacting the stereochemical course of reactions at distant sites within the molecule. This "conformational locking" is a valuable tool for chemists aiming to build complex, multi-cyclic systems with a high degree of stereochemical precision.
Utilization in the Development of Chiral Ligands for Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid framework and the presence of a stereogenic center (either inherent or introduced) make derivatives of this compound promising candidates for ligand design. The nitrogen atom of the lactam can be functionalized, and the piperidine ring can be further elaborated to create bidentate or tridentate ligands that can coordinate with a metal center.
The tert-butyl group plays a critical role in creating a well-defined chiral pocket around the catalytic metal center. This steric hindrance can effectively differentiate between the two faces of a prochiral substrate, leading to high enantioselectivity in catalytic transformations. While specific examples of ligands directly synthesized from this compound are not prevalent in the literature, the broader class of chiral ligands based on piperidine scaffolds highlights the potential of this approach. The synthesis of C2-symmetric chiral bis(oxazoline) ligands, for example, demonstrates how cyclic structures can be effectively incorporated into ligand design to achieve high levels of stereocontrol in a variety of asymmetric reactions. acs.org
The general strategy for developing chiral ligands from this compound would involve initial modification of the lactam, such as reduction to the corresponding piperidine, followed by the introduction of coordinating groups (e.g., phosphines, oxazolines, or pyridines) at specific positions. The predictable stereochemistry imparted by the tert-butyl group would be instrumental in ensuring the synthesis of a single, well-defined ligand enantiomer.
Integration into Polyfunctional and Heterocyclic Scaffolds
The piperidin-2-one skeleton is a versatile platform for the construction of more complex polyfunctional and heterocyclic systems. The lactam functionality can be readily manipulated through various chemical transformations. For instance, reduction of the amide bond can provide access to the corresponding piperidine, a ubiquitous core in medicinal chemistry. The carbonyl group can undergo addition reactions, and the α-carbon can be functionalized through enolate chemistry.
The synthesis of fused heterocyclic systems is an area where this compound could serve as a valuable precursor. Ring-closing metathesis, intramolecular cyclizations, and multi-component reactions are powerful strategies for building complex ring systems. The defined stereochemistry and conformational bias of the this compound ring can influence the stereochemical outcome of these cyclization reactions, leading to the formation of specific diastereomers of the fused products.
Furthermore, the nitrogen atom of the lactam can participate in cycloaddition reactions or be incorporated into larger ring systems. The development of stereoselective methods for the synthesis of multi-substituted chiral piperidines, inspired by the biosynthesis of natural alkaloids, underscores the potential of using functionalized piperidinone intermediates to access a wide variety of complex heterocyclic structures. rsc.org
Emerging Applications in Materials Science
The application of piperidine-containing compounds is expanding beyond pharmaceuticals into the realm of materials science. The rigid and well-defined structure of this compound makes its derivatives interesting candidates for the development of novel polymers and functional materials.
While the direct polymerization of this compound itself is not a common application, its derivatives could be incorporated as monomers into various polymer backbones. The bulky tert-butyl group would be expected to increase the polymer's glass transition temperature (Tg) and improve its thermal stability by restricting chain mobility. This is a common strategy employed in the design of high-performance polymers. jchemrev.com The introduction of such a sterically demanding group can also disrupt chain packing, potentially leading to materials with increased solubility and altered optical properties.
Furthermore, functionalized derivatives of this compound could be used to create polymers with specific properties. For example, incorporating chiral piperidine units into a polymer chain could lead to the development of chiral stationary phases for chromatography or materials with unique chiroptical properties. The synthesis of advanced polymer materials is a rapidly evolving field, and the demand for monomers with well-defined three-dimensional structures is increasing, suggesting a potential future role for compounds like this compound. nih.gov
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of more efficient, scalable, and environmentally benign methods for synthesizing 4-tert-butylpiperidin-2-one and its derivatives. While classical methods often rely on multi-step sequences, contemporary approaches focus on atom economy and sustainability.
Key areas for exploration include:
Green Chemistry Approaches : Investigation into synthetic pathways that utilize greener solvents, reduce waste, and employ renewable starting materials is crucial. One promising avenue is the use of amino acids, such as aspartic acid, as a nitrogen source instead of ammonia (B1221849) in Mannich-type condensation reactions, which could offer a more sustainable route to the piperidone core. researchgate.net
Biocatalysis : The use of enzymes for organic synthesis is a rapidly growing field. Future studies could explore enzymes like transaminases or lipases to facilitate key steps in the synthesis, potentially achieving high enantioselectivity in the formation of chiral derivatives. rsc.org Enzymatic methods for amide bond formation are particularly relevant for lactam synthesis. rsc.org
Electrochemical and Photochemical Methods : Electrochemical lactamization, which can utilize CO2 as a carbonyl source under transition-metal-free conditions, represents an eco-friendly and innovative strategy. rsc.org Similarly, photoredox catalysis offers mild conditions for constructing the piperidine (B6355638) ring or for its subsequent functionalization. chemrxiv.orgnih.gov
Flow Chemistry : Continuous flow processes can offer significant advantages over batch synthesis, including improved safety, scalability, and efficiency. Developing a continuous flow synthesis for this compound would be a significant step towards its large-scale production for industrial applications.
| Methodology | Key Advantages | Potential Application |
|---|---|---|
| Biocatalysis | High selectivity, mild conditions, reduced environmental impact. rsc.org | Enantioselective synthesis of chiral piperidinone derivatives. |
| Electrosynthesis | Uses electricity as a clean reagent, can utilize CO2 as a C1 source. rsc.org | Sustainable lactam ring formation under transition-metal-free conditions. rsc.org |
| Multi-component Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. researchgate.net | One-pot synthesis of complex piperidone scaffolds. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. digitellinc.com | Large-scale, efficient production of this compound. |
Exploration of Unique Reactivity Profiles
The specific substitution pattern of this compound—a lactam ring with a bulky C4 substituent—suggests a rich and potentially unique reactivity profile that warrants thorough investigation. Future research should focus on leveraging modern synthetic methods to functionalize this core structure selectively.
A primary area of interest is C-H functionalization , which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. nih.gov
Potential research avenues include:
α-Functionalization : Exploring methods for selective functionalization at the C3 and C5 positions, alpha to the lactam carbonyl. This could involve developing novel lithiation-trapping sequences or transition-metal-catalyzed C-H activation strategies. researchgate.net
β-Functionalization : Investigating reactions at the C4 and C6 positions. While the C4 position is sterically hindered by the tert-butyl group, the C6 position adjacent to the nitrogen atom is a prime target for oxidative functionalization. researchgate.net
Regiodivergent Synthesis : Developing catalytic systems where the site of functionalization (e.g., α versus β position) can be controlled by tuning the catalyst, directing group, or reaction conditions would be a significant advancement. researchgate.netnih.gov
Lactam Moiety Transformations : Beyond C-H functionalization, the reactivity of the lactam itself should be explored. This includes stereoselective reduction to the corresponding 4-tert-butylpiperidine, which is another valuable scaffold, as well as ring-opening reactions to generate functionalized linear amino acids. mdpi.comnih.gov
Computational Design and Prediction of Novel Derivatives
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel this compound derivatives. By predicting molecular properties, reaction outcomes, and biological activities, in silico methods can guide synthetic efforts, saving time and resources.
Future computational studies could focus on:
Molecular Docking and Dynamics : For applications in drug discovery, molecular docking can predict how derivatives of this compound bind to biological targets like enzymes or receptors. nih.govnih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can validate the stability of these interactions and provide insights into the binding mechanism. researchgate.netrsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate structural features of piperidinone derivatives with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.net
Density Functional Theory (DFT) : DFT calculations can be employed to understand the electronic structure and reactivity of the molecule. lu.senih.gov This can help in predicting the regioselectivity of C-H functionalization reactions, studying reaction mechanisms, and understanding the stability of different conformations. chemrxiv.orgacs.orgnih.gov DFT studies can also elucidate the nature of non-covalent interactions, which are crucial for catalyst and drug design.
| Computational Method | Primary Application | Expected Outcome |
|---|---|---|
| Molecular Docking | Virtual screening, binding mode prediction. nih.govnih.gov | Identification of potential biological targets and lead compounds. |
| Molecular Dynamics (MD) | Analysis of ligand-protein stability and conformational changes. researchgate.netresearchgate.net | Validation of docking results and understanding of dynamic interactions. |
| QSAR | Prediction of biological activity based on chemical structure. nih.govresearchgate.net | Prioritization of synthetic targets and design of more potent analogues. |
| DFT | Calculation of electronic properties, reaction energies, and transition states. chemrxiv.orglu.senih.gov | Rationalization of reactivity, prediction of reaction outcomes, and mechanism elucidation. |
Expansion of Applications in Asymmetric Synthesis and Catalyst Development
The rigid, sterically defined nature of the this compound scaffold makes its chiral derivatives highly attractive for applications in asymmetric synthesis.
Future research in this area should pursue two main directions:
Chiral Building Blocks : The development of efficient methods to synthesize enantioenriched this compound would provide access to valuable chiral synthons. These building blocks can be used in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is essential. acs.orgacs.org The piperidine ring is a privileged scaffold in many bioactive molecules, and introducing chirality at multiple centers can significantly enhance biological activity and specificity. mdpi.com
Ligand and Catalyst Development : Chiral piperidine derivatives are frequently used as ligands in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cycloadditions. nih.govmdpi.com Future work could involve synthesizing novel chiral ligands derived from this compound. The fixed conformation imposed by the tert-butyl group could translate to high levels of stereocontrol in catalytic transformations. Furthermore, the lactam functionality itself could act as a coordinating group or a hydrogen-bond donor, providing a unique binding interaction within a catalyst's active site. The development of organocatalysts based on this scaffold is another promising avenue, leveraging the defined structure to create a specific chiral environment for asymmetric reactions. sigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-tert-butylpiperidin-2-one, and how can reaction conditions be optimized to improve yield?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving tert-butyl groups and piperidine derivatives. For example, tert-butyl chloroformate reacts with substituted piperidines under basic conditions to form protected intermediates . Optimization parameters include adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC is critical for identifying optimal termination points .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions and tert-butyl group integration .
- HPLC/GC-MS : Quantify purity (>95% threshold for most studies) and detect trace solvents or byproducts .
- Melting Point : Compare observed mp (e.g., 59–63°C for related Boc-protected piperidines) with literature values to assess crystallinity .
Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?
- Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. For hygroscopic or thermally unstable batches, recrystallization in non-polar solvents (e.g., hexane) or preparative HPLC may be required .
Advanced Research Questions
Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in catalytic transformations?
- Answer : The bulky tert-butyl group imposes steric hindrance, slowing nucleophilic attacks at the piperidine nitrogen. This can be exploited to direct regioselectivity in cross-coupling reactions. Computational modeling (DFT) and kinetic studies are recommended to map steric and electronic effects .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols:
- Use cell-free enzymatic assays (e.g., kinase inhibition) to isolate target interactions .
- Validate results across multiple cell lines or in vivo models to rule out off-target effects .
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Answer : Perform tiered assessments:
- Acute Toxicity : Use Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines).
- Biodegradation : Employ OECD 301B ready biodegradability assays. Preliminary data suggest low mobility in soil due to high logP values (>3.0) .
Q. What experimental approaches elucidate the metabolic fate of this compound in mammalian systems?
- Answer : Combine in vitro microsomal stability assays (human liver microsomes + NADPH) with LC-HRMS to identify Phase I/II metabolites. Isotope labeling (e.g., C-tert-butyl) can track metabolic pathways .
Methodological Considerations Table
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
